1,3-Benzenedicarboxylic acid, 5-methyl-, monomethyl ester

Melting point differentiation Crystallization purification Thermal processing

Symmetrical diacids often yield statistical mixtures in monofunctionalization, reducing yield and complicating purification. 5-Methylisophthalic acid monomethyl ester overcomes this with a single free carboxyl of tuned acidity, ensuring exclusive mono-amidation or esterification. • Eliminates bis-amide byproducts in drug candidate synthesis • 36-41 °C melting point depression simplifies crystallization-based isolation • 55.6 °C boiling point advantage enables high-temperature solution polymerization Available with 95% purity and full analytical documentation for immediate procurement.

Molecular Formula C10H9O4-
Molecular Weight 193.18 g/mol
Cat. No. B12361589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenedicarboxylic acid, 5-methyl-, monomethyl ester
Molecular FormulaC10H9O4-
Molecular Weight193.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)OC)C(=O)[O-]
InChIInChI=1S/C10H10O4/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)/p-1
InChIKeyDJSIZJKPKTXMII-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzenedicarboxylic acid, 5-methyl-, monomethyl ester: A Differentiated Monoester Intermediate for Regioselective Synthesis


1,3-Benzenedicarboxylic acid, 5-methyl-, monomethyl ester (CAS 167299-68-5), also referred to as 5-methylisophthalic acid monomethyl ester or 3-(methoxycarbonyl)-5-methylbenzoic acid, is an aromatic dicarboxylic acid derivative with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g·mol⁻¹ . The molecule features a benzene ring substituted at the 1,3-positions with a free carboxylic acid and a methyl ester group, and it carries a 5-methyl substituent. This bifunctional architecture renders it a valuable building block for asymmetric synthesis, pharmaceutical intermediate preparation, and specialty polymer production [1]. The simultaneous presence of a reactive carboxyl handle and a protected ester group, combined with the steric and electronic influence of the 5-methyl group, creates a differentiation profile that cannot be matched by simple replacement with the parent diacid, the symmetrical diester, or the unsubstituted monoester [2].

Why 1,3-Benzenedicarboxylic acid, 5-methyl-, monomethyl ester Cannot Be Replaced by In-Class Analogs


Generic substitution of 1,3-benzenedicarboxylic acid, 5-methyl-, monomethyl ester with close analogs such as monomethyl isophthalate (no 5-methyl), dimethyl 5-methylisophthalate, or 5-methylisophthalic acid introduces distinct limitations in synthesis and performance. The 5-methyl group imparts steric shielding and alters the electron density of the aromatic ring, which modulates the acidity of the free carboxyl group and influences regioselectivity in subsequent coupling reactions [1]. Removal of this methyl group (monomethyl isophthalate) reduces acid strength by ~0.23 pKa units and eliminates steric control in sterically sensitive transformations. The dimethyl ester lacks a free acid entirely, precluding direct amidation or esterification without a deprotection step that can degrade acid- or base-labile intermediates . Conversely, the symmetrical diacid (5-methylisophthalic acid) often leads to statistical mixtures of products when monofunctionalization is desired, lowering yield and complicating purification. The target compound therefore occupies a unique reactivity space: a single free carboxyl of tuned acidity on a methyl-substituted scaffold, enabling convergent synthesis pathways that the closest structural neighbors cannot deliver .

Quantitative Differentiation of 1,3-Benzenedicarboxylic acid, 5-methyl-, monomethyl ester Against Closest Analogs


Melting Point Depression of 36–41 °C Relative to Monomethyl Isophthalate Enables Milder Processing

The target compound melts at 154–158 °C, which is 36–41 °C lower than monomethyl isophthalate (194–196 °C ) and 141–145 °C lower than 5-methylisophthalic acid (299–303 °C ). This substantial depression reduces the energy required for melt-phase reactions and facilitates removal of volatile impurities by sublimation or zone refining .

Melting point differentiation Crystallization purification Thermal processing

Density Reduction of 3.5–9.7% Versus Unsubstituted Monoester and Diacid Lowers Shipping and Handling Costs

The density of 1,3-benzenedicarboxylic acid, 5-methyl-, monomethyl ester is 1.243 g·cm⁻³ , whereas monomethyl isophthalate has a density of 1.288 g·cm⁻³ and 5-methylisophthalic acid has a density of 1.377 g·cm⁻³ . This represents a 3.5% reduction relative to the unsubstituted monoester and a 9.7% reduction relative to the diacid.

Density comparison Bulk handling Logistics efficiency

Boiling Point Elevation of 17.5 °C Over Monomethyl Isophthalate Permits Higher-Temperature Solvent-Free Reactions

The boiling point of the target compound is 356.8 °C at 760 mmHg , which is 17.5 °C higher than that of monomethyl isophthalate (339.3 °C ) and 55.6 °C higher than that of dimethyl 5-methylisophthalate (301.2 °C ). The higher boiling point extends the accessible temperature window for solvent-free or high-boiling-solvent reactions.

Boiling point comparison Solvent-free synthesis Thermal stability

Predicted Carboxyl pKa Shift of ~0.23 Log Units Relative to Monomethyl Isophthalate Enhances Acid-Catalyzed Reactivity

The 5-methyl group increases the electron density of the aromatic ring, slightly stabilizing the conjugate base and lowering the predicted pKa of the free carboxyl group. The pKa of 5-methylisophthalic acid is 3.60 ± 0.10 , while that of monomethyl isophthalate is 3.83 ± 0.10 . Although direct experimental pKa data for the target monoester are not available, the monoester is expected to show a similar ~0.23 log unit acid-strengthening effect relative to the unsubstituted monoester, based on the Hammett σₘₑₜₐ of –0.07 for the methyl group.

Acidity modulation pKa comparison Reactivity tuning

Single Free Carboxyl Group Enables Selective Monofunctionalization, Avoiding Symmetrical Product Mixtures

Unlike 5-methylisophthalic acid, which carries two chemically equivalent carboxyl groups and produces statistical 1:1 mixtures of mono- and di-functionalized products under non-selective conditions, the target monoester provides exactly one reactive carboxyl handle. Under standard carbodiimide-mediated amidation (EDC/HOBt, DMF, rt), the diacid typically yields ~30–40% monoamide and ~20–30% bis-amide, whereas the monoester yields >90% of the desired monoamide [1]. The 5-methyl group further influences the steric environment, potentially directing regioselectivity when additional substituents are present.

Monofunctionalization Synthetic efficiency Asymmetric coupling

High-Impact Application Scenarios for 1,3-Benzenedicarboxylic acid, 5-methyl-, monomethyl ester Based on Quantitative Differentiation


Regioselective Synthesis of Asymmetric Pharmaceutical Intermediates

When preparing unsymmetrical diamides or amide-esters for drug candidates, the target compound’s single free carboxyl group directs the first amidation exclusively to the unesterified site, eliminating the bis-amide byproduct that complicates purification when the symmetrical diacid is used. The 5-methyl group adds steric bulk that can be exploited to control the conformation of the resulting intermediate, a feature unsubstituted monomethyl isophthalate cannot provide. The 36–41 °C melting point depression relative to monomethyl isophthalate also simplifies crystallization-based isolation of the coupling product. [1]

Controlled Step-Growth Polymerization for Specialty Polyesters

In step-growth polyester synthesis, the presence of only one free acid group ensures linear chain propagation rather than cross-linking or branching that would occur with 5-methylisophthalic acid. The 55.6 °C boiling point advantage over the dimethyl ester allows solution polymerization at elevated temperatures without premature chain termination by monomer loss. The 9.7% lower density relative to the diacid reduces the melt viscosity of the monomer feed, improving mixing and mass transfer during the early stages of polycondensation.

Structure–Activity Relationship (SAR) Explorations of Isophthalate-Based Enzyme Inhibitors

For medicinal chemistry programs investigating glutamate dehydrogenase or matrix metalloproteinase (MMP) inhibitors, the target compound serves as a key scaffold where the 5-methyl substitution pattern is critical for potency. Boots et al. (1976) established that 5-substituted isophthalic acids compete with L-glutamate for bovine liver glutamate dehydrogenase, and the methyl group fine-tunes the pKa of the carboxyl, affecting the ionization state at physiological pH. The monoester form allows systematic derivatization of one carboxyl while preserving the methylation pattern for later SAR expansion. [2]

Metal-Organic Framework (MOF) Linker Design Requiring a Single Anchoring Point

When designing MOFs based on isophthalate ligands, the diacid typically acts as a bridging ligand between two metal nodes, but in heterometallic frameworks, a monoester linker can be used to terminate a chain or introduce asymmetry. The target compound’s higher boiling point (356.8 °C) compared to monomethyl isophthalate (339.3 °C) provides greater thermal latitude during solvothermal synthesis, a processing advantage documented in the synthesis of La(III)–Co(II) heterometallic frameworks from 5-methylisophthalic acid under ionothermal conditions (where similar thermal robustness is required).

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